N-[2-(2-methylpropoxy)phenyl]-7-oxoazepane-2-carboxamide
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Overview
Description
N-[2-(2-methylpropoxy)phenyl]-7-oxoazepane-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an azepane ring, a phenyl group substituted with a 2-methylpropoxy group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylpropoxy)phenyl]-7-oxoazepane-2-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group with a 2-methylpropoxy substituent can be introduced via electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylpropoxy)phenyl]-7-oxoazepane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(2-methylpropoxy)phenyl]-7-oxoazepane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and mechanisms of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or materials.
Mechanism of Action
The mechanism by which N-[2-(2-methylpropoxy)phenyl]-7-oxoazepane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Febuxostat: A compound with a similar phenyl group substituted with a 2-methylpropoxy group, used as a xanthine oxidase inhibitor.
2-Hydroxy-2-methylpropiophenone: Another compound with a similar structural motif, used as a photoinitiator in polymer chemistry.
Uniqueness
N-[2-(2-methylpropoxy)phenyl]-7-oxoazepane-2-carboxamide is unique due to the presence of the azepane ring and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[2-(2-methylpropoxy)phenyl]-7-oxoazepane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)11-22-15-9-5-3-7-13(15)19-17(21)14-8-4-6-10-16(20)18-14/h3,5,7,9,12,14H,4,6,8,10-11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBHTSKFFVJVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NC(=O)C2CCCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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